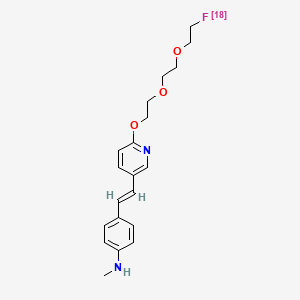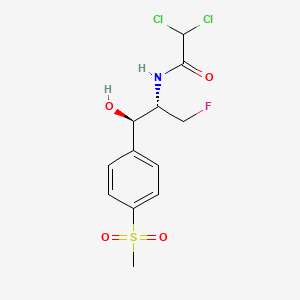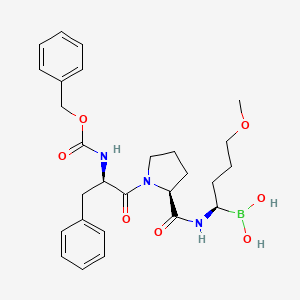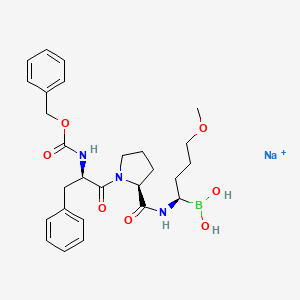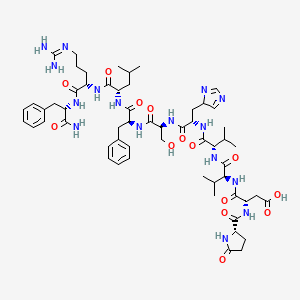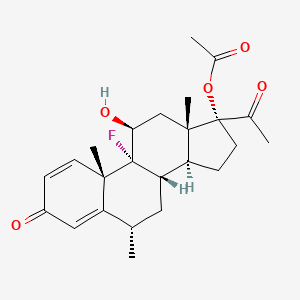
フルオロメトロン酢酸エステル
概要
説明
フルオロメトロン酢酸塩: は、合成グルココルチコイドコルチコステロイドおよびコルチコステロイドエステル、ならびにプロゲステロンおよびプロゲステロンエステルです。 それはフルオロメトロンのC17α酢酸エステルです 。 この化合物は、その強力な抗炎症作用で知られており、目のさまざまな炎症性疾患の治療に眼科製剤で一般的に使用されます .
科学的研究の応用
Chemistry: Fluorometholone acetate is used as a reference compound in analytical chemistry for the development of chromatographic methods and stability studies .
Biology: In biological research, fluorometholone acetate is studied for its effects on cellular processes and its potential as a model compound for studying steroid hormone action .
Medicine: Medically, fluorometholone acetate is widely used in ophthalmology to treat inflammatory conditions of the eye, such as conjunctivitis and keratitis. It is also being investigated for its potential use in treating other inflammatory conditions .
Industry: In the pharmaceutical industry, fluorometholone acetate is used in the formulation of eye drops and ointments. Its stability and efficacy make it a valuable component in various ophthalmic products .
作用機序
フルオロメトロン酢酸塩は、標的細胞のグルココルチコイド受容体に結合することによりその効果を発揮します。この結合は、リポコルチンとして総称されるホスホリパーゼA2阻害タンパク質の誘導につながります。これらのタンパク質は、プロスタグランジンとロイコトリエンの作用を調節することにより、炎症反応を阻害します。 この化合物は、炎症に関連する白血球の遊走、毛細血管拡張、線維芽細胞の増殖も阻害します .
類似化合物の比較
類似化合物:
- フルメドロキソン酢酸塩
- モメタゾンフロン酸塩
- プレドニゾロン酢酸塩
比較: フルオロメトロン酢酸塩は、その強力な抗炎症作用と、眼組織への効果的な浸透能力により、ユニークです。 他の類似化合物と比較して、フルオロメトロン酢酸塩は、副作用のプロフィールが良好で、眼科製剤で使用した場合に有意な全身効果を引き起こす可能性が低いです .
Safety and Hazards
将来の方向性
Fluorometholone acetate is used to treat eye inflammation caused by surgery, injury, or other conditions . It may also be used for purposes not listed in the medication guide . Both the isolated use of fluorometholone and combined use of azelastine and fluorometholone are effective in alleviating the signs and symptoms of severe allergic conjunctival disease (ACD), but optimal response can be achieved with adjunctive treatment including azelastine .
生化学分析
Biochemical Properties
Fluorometholone acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily exerts its effects by binding to glucocorticoid receptors, which then modulate the expression of anti-inflammatory proteins and inhibit the expression of pro-inflammatory proteins . The compound inhibits the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes, by inhibiting the enzyme phospholipase A2 . This interaction reduces inflammation and provides relief from inflammatory conditions.
Cellular Effects
Fluorometholone acetate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound reduces the production of inflammatory cytokines and chemokines, thereby decreasing inflammation . It also affects the proliferation and differentiation of immune cells, leading to a reduction in the immune response. Additionally, fluorometholone acetate can induce apoptosis in certain cell types, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of fluorometholone acetate involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA . This binding regulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins. Fluorometholone acetate also inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, by preventing its translocation to the nucleus . This inhibition further reduces the expression of pro-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluorometholone acetate change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained anti-inflammatory effects . Long-term studies have shown that fluorometholone acetate maintains its efficacy in reducing inflammation over extended periods. Prolonged use can lead to side effects such as increased intraocular pressure and cataract formation . These long-term effects highlight the importance of monitoring patients during extended treatment with fluorometholone acetate.
Dosage Effects in Animal Models
The effects of fluorometholone acetate vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without causing significant side effects . At higher doses, fluorometholone acetate can induce toxic effects such as Cushing’s syndrome-like symptoms, including weight gain, hypertension, and osteoporosis . These adverse effects underscore the need for careful dosage management to balance efficacy and safety.
Metabolic Pathways
Fluorometholone acetate is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound undergoes hydroxylation and reduction reactions, leading to the formation of inactive metabolites that are excreted in the urine . Fluorometholone acetate also affects metabolic flux by modulating the levels of various metabolites involved in inflammation and immune response .
Transport and Distribution
Fluorometholone acetate is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, which facilitate its transport in the bloodstream . The compound is then taken up by target cells through receptor-mediated endocytosis . Within the cells, fluorometholone acetate is distributed to different compartments, including the cytoplasm and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of fluorometholone acetate is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with glucocorticoid receptors . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of fluorometholone acetate . These modifications ensure that the compound reaches specific compartments or organelles where it can effectively modulate gene expression and reduce inflammation.
準備方法
合成経路と反応条件: フルオロメトロン酢酸塩は、フルオロメトロンを無水酢酸でエステル化することにより合成されます。 反応は通常、ピリジンなどの触媒を使用し、制御された温度条件下で行われ、目的のエステルの形成が確実になります .
工業生産方法: 工業環境では、フルオロメトロン酢酸塩の生産には、高純度の試薬と高度な精製技術が使用され、必要な品質基準が達成されます。 プロセスには、結晶化、ろ過、乾燥などの手順が含まれており、最終生成物を純粋な形で得ます .
化学反応の分析
反応の種類: フルオロメトロン酢酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、化合物の酸化誘導体の形成につながる可能性があります。
還元: 還元反応は、フルオロメトロン酢酸塩をその還元型に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
形成される主な生成物:
科学研究への応用
化学: フルオロメトロン酢酸塩は、クロマトグラフィー法の開発や安定性研究のための分析化学における参照化合物として使用されます .
生物学: 生物学的研究では、フルオロメトロン酢酸塩は、細胞プロセスへの影響と、ステロイドホルモンの作用を研究するためのモデル化合物としての可能性について研究されています .
医学: 医療的には、フルオロメトロン酢酸塩は、結膜炎や角膜炎などの目の炎症性疾患を治療するために眼科で広く使用されています。 また、他の炎症性疾患の治療の可能性についても調査されています .
業界: 製薬業界では、フルオロメトロン酢酸塩は、目薬や軟膏の製剤に使用されています。 その安定性と有効性は、さまざまな眼科製品における貴重な成分となっています .
類似化合物との比較
- Flumedroxone acetate
- Mometasone furoate
- Prednisolone acetate
Comparison: Fluorometholone acetate is unique due to its potent anti-inflammatory properties and its ability to penetrate ocular tissues effectively. Compared to other similar compounds, fluorometholone acetate has a favorable side effect profile and is less likely to cause significant systemic effects when used in ophthalmic formulations .
特性
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO5/c1-13-10-19-17-7-9-23(14(2)26,30-15(3)27)22(17,5)12-20(29)24(19,25)21(4)8-6-16(28)11-18(13)21/h6,8,11,13,17,19-20,29H,7,9-10,12H2,1-5H3/t13-,17-,19-,20-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFXGQHBPBMFHW-SBTZIJSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191424 | |
| Record name | Fluorometholone acetate [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3801-06-7 | |
| Record name | Fluorometholone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3801-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorometholone acetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003801067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUOROMETHOLONE ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorometholone acetate [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOROMETHOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50C3I3OK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


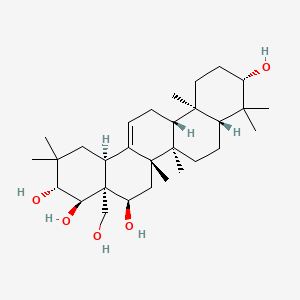


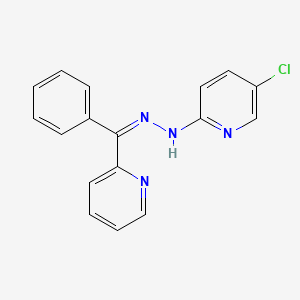
![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)
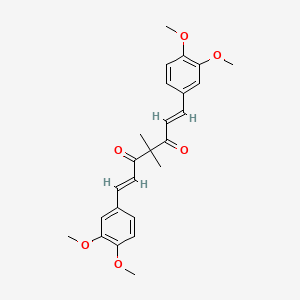
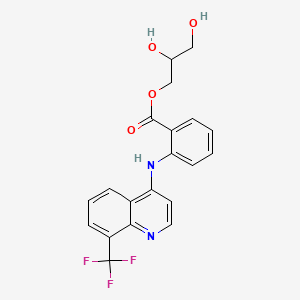
![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)
